

# In-Depth Technical Guide to MET Kinase-IN-3: Synthesis and Chemical Profile

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Compound of Interest		
Compound Name:	MET kinase-IN-3	
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This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological evaluation of **MET kinase-IN-3**, a potent and orally active inhibitor of the MET tyrosine kinase. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using DOT language diagrams for enhanced clarity.

# **Chemical Structure and Properties**

**MET kinase-IN-3**, also referred to as compound 8 in the primary literature, is a novel MET inhibitor with a 1,6-naphthyridinone scaffold.

Chemical Name: 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one

Molecular Formula: C25H16ClF2N5O2

Molecular Weight: 491.88 g/mol

CAS Number: 1446324-02-2

Chemical Structure:

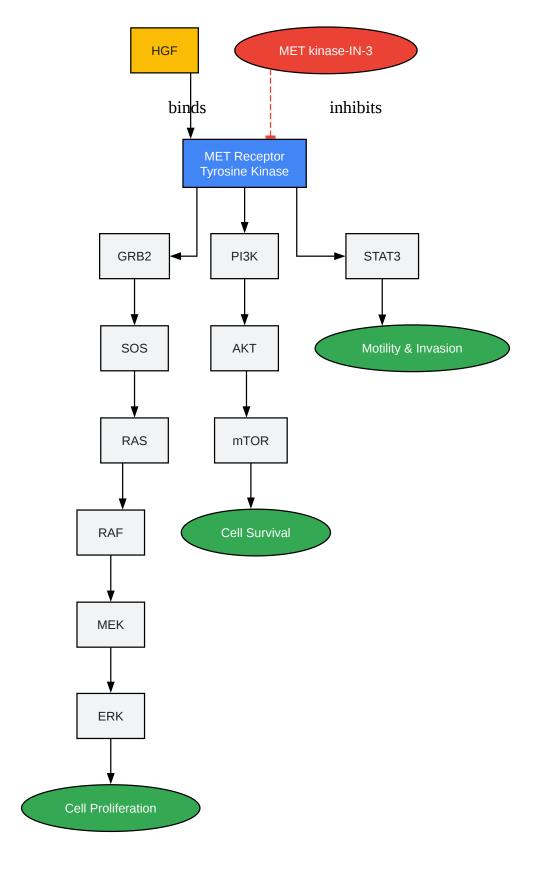




# **MET Kinase Signaling Pathway**

The MET tyrosine kinase signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion. Its dysregulation is implicated in various cancers. The following diagram illustrates the core components and interactions of this pathway.





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Caption: The MET Kinase Signaling Pathway and the inhibitory action of MET kinase-IN-3.



## **Synthesis of MET Kinase-IN-3**

The synthesis of **MET kinase-IN-3** is achieved through a multi-step process, as detailed in the following workflow.



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Caption: Synthetic workflow for the preparation of MET kinase-IN-3.

## **Experimental Protocol for Synthesis**

The synthesis of **MET kinase-IN-3** is based on the procedures outlined by Wang MS, et al. in the European Journal of Medicinal Chemistry (2020).

Step 1: Synthesis of the 1,6-Naphthyridinone Core

This step involves the construction of the core heterocyclic scaffold of the molecule. Specific
details on the starting materials and reaction conditions can be found in the supplementary
information of the cited publication.

Step 2: Coupling with (4-fluorophenyl)acetic acid

 The 1,6-naphthyridinone core is coupled with (4-fluorophenyl)acetic acid using standard peptide coupling reagents.

Step 3: Introduction of the Aminophenyl Ether Side Chain

 The final key step involves a nucleophilic aromatic substitution reaction to introduce the 4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenylamino side chain.

Purification: The final compound is purified by column chromatography on silica gel.

Characterization: The structure of **MET kinase-IN-3** is confirmed by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS).



**Biological Activity and Evaluation** 

**Ouantitative Data Summary** 

Assay Type	Parameter	Value
MET Kinase Inhibition	IC50	9.8 nM[1]
VEGFR2 Kinase Inhibition	IC50	68 nM[1]

## **Experimental Protocols**

**MET Kinase Inhibition Assay** 

The inhibitory activity of **MET kinase-IN-3** against the MET kinase was determined using a standard in vitro kinase assay.

- Reagents: Recombinant human MET kinase, ATP, and a suitable substrate peptide.
- Procedure:
  - The MET kinase is incubated with varying concentrations of MET kinase-IN-3 in a kinase reaction buffer.
  - The kinase reaction is initiated by the addition of ATP.
  - After a defined incubation period, the reaction is stopped.
  - The amount of phosphorylated substrate is quantified, typically using a luminescencebased or fluorescence-based detection method.
- Data Analysis: The IC<sub>50</sub> value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

#### **Antiproliferative Assay**

The antiproliferative activity of **MET kinase-IN-3** was evaluated against a panel of cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



- Cell Lines: A panel of human cancer cell lines with known MET status (e.g., amplified, mutated, or wild-type).
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are then treated with serial dilutions of MET kinase-IN-3 for a specified period (e.g., 72 hours).
  - Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
  - The formazan crystals are dissolved in a solubilization buffer.
  - The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI<sub>50</sub> (concentration for 50% growth inhibition) is determined.

## Conclusion

**MET kinase-IN-3** is a potent inhibitor of MET kinase with significant antiproliferative activity against cancer cell lines. The synthetic route is well-defined, and standard biochemical and cell-based assays have been utilized to characterize its biological profile. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

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### References

1. medchemexpress.com [medchemexpress.com]







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